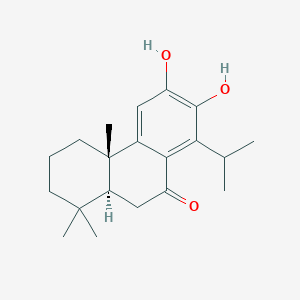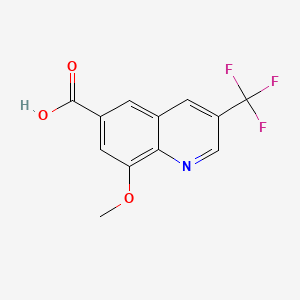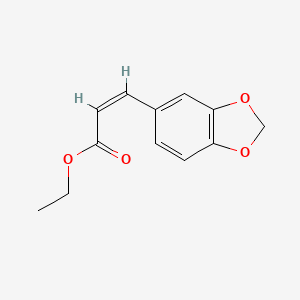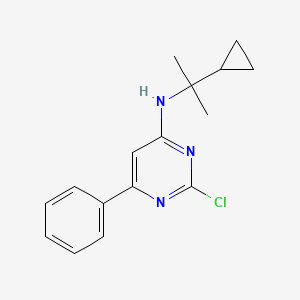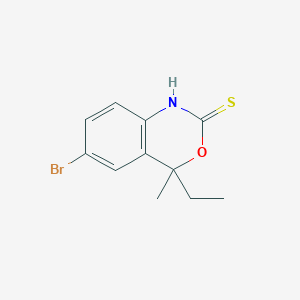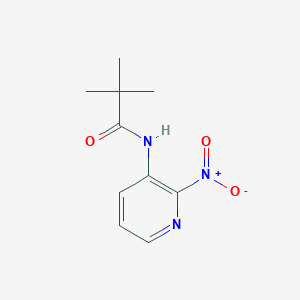
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide is a chemical compound with the molecular formula C10H14N2O3 It is known for its unique structural features, which include a nitro group attached to a pyridine ring and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide typically involves the nitration of a pyridine derivative followed by amide formation. One common method includes the nitration of 2,3-dimethylpyridine using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting nitro compound is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive nitrating agents and the potential hazards associated with nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,2-dimethyl-N-(2-amino-3-pyridinyl)Propanamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized nitrogen species or ring-opened products.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-N-(2-nitro-3-pyridinyl)Propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dimethyl-N-(2-pyridinyl)Propanamide: Lacks the nitro group, resulting in different reactivity and applications.
2,2-dimethyl-N-(3-pyridinyl)Propanamide: Similar structure but with the pyridine nitrogen at a different position, affecting its chemical behavior.
2,2-dimethyl-N-(4-pyridinyl)Propanamide: Another positional isomer with distinct properties.
Uniqueness
The nitro group enhances its ability to participate in reduction and substitution reactions, while the pyridine ring provides a site for coordination with metal ions and other interactions .
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(2-nitropyridin-3-yl)propanamide |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)9(14)12-7-5-4-6-11-8(7)13(15)16/h4-6H,1-3H3,(H,12,14) |
Clave InChI |
GCSPJMFMJJXBIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dichlorobenzo[h]quinazoline](/img/structure/B13935340.png)
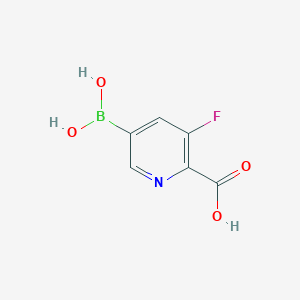
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
